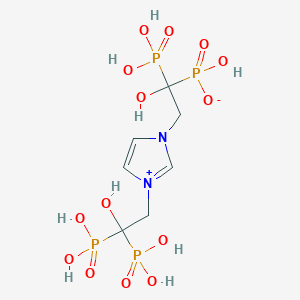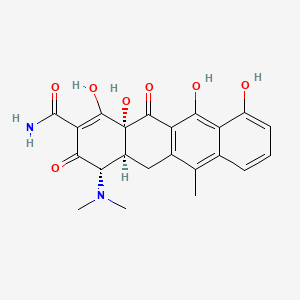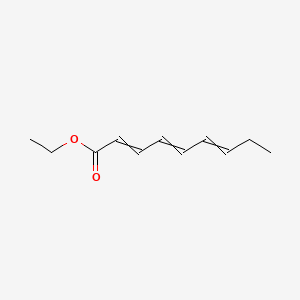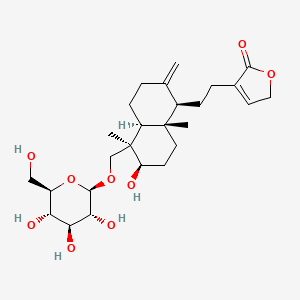
Unii-VB532S447N
Vue d'ensemble
Description
Applications De Recherche Scientifique
1. Nanoparticle Synthesis and Applications
Recent advancements in chemical research, especially in the synthesis of inorganic nanoparticles, have been fundamental to various industrial and technological developments. This research impacts a wide range of fields, from electronics to materials science. Innovations in nanoparticle synthesis contribute significantly to the progression of technologies in these areas (Cushing, Kolesnichenko, & O'connor, 2004).
2. Protein Research and Bioinformatics
The Universal Protein Resource (UniProt) is instrumental in supporting biological research. It provides a comprehensive, accurately annotated protein sequence knowledge base, essential for various scientific studies, including those related to Unii-VB532S447N. This resource is pivotal in advancing our understanding of protein functions and interactions (Morgat et al., 2010).
3. Nanosatellite Technology in Space Research
The University Nanosat Program (UNP) is an example of how advancements in nanotechnology, including materials potentially related to this compound, are being utilized in space exploration and research. This program fosters the development of nanosatellites for various scientific purposes, demonstrating the practical application of nanotechnology in aerospace (Hunyadi, Ganley, Peffer, & Kumashiro, 2004).
4. Dual-Band Communication Technology
Research in dual-band communication technology, particularly for wireless LAN applications, has seen significant developments. Innovations in this field could be linked to the materials or processes involving this compound, enhancing the capabilities and efficiencies of communication systems (Li, Quintal, & Kenneth, 2004).
5. Genomic Research and Its Societal Impact
Genomic research, including studies on tumor suppressor genes like p53, has profound implications for understanding and treating various forms of cancer. Developments in this area, which could involve this compound, highlight the intersection of scientific discovery and societal health concerns (Dickson, 2001).
6. Pharmacogenetics and Drug Response
The NIH Pharmacogenetics Research Network explores the correlation between drug response and genetic variation. Understanding the interaction between specific genetic profiles and drug responses, which may include research on compounds like this compound, is crucial for personalized medicine (Giacomini et al., 2007).
Mécanisme D'action
Unii-VB532S447N, also known as Zoledronic Acid Tetraphosphonate , is a chemical compound with a molecular formula of
C7H16N2O14P4C_7H_{16}N_2O_{14}P_4C7H16N2O14P4
. This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.Biochemical Pathways
This compound is likely to affect several biochemical pathways. Metabolomics can provide a broad picture of the metabolome and insights into complex biochemical pathways by quantifying metabolites that are known players in major metabolic pathways .
Analyse Biochimique
Cellular Effects
It is known to have applications in various fields, including medicine, nanotechnology, and material science, which suggests it may influence cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that the compound has a molecular formula of C7H16N2O14P4 and a molecular weight of 476.102
Propriétés
IUPAC Name |
hydroxy-[1-hydroxy-2-[3-(2-hydroxy-2,2-diphosphonoethyl)imidazol-3-ium-1-yl]-1-phosphonoethyl]phosphinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O14P4/c10-6(24(12,13)14,25(15,16)17)3-8-1-2-9(5-8)4-7(11,26(18,19)20)27(21,22)23/h1-2,5,10-11H,3-4H2,(H7-,12,13,14,15,16,17,18,19,20,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJRRWMZTREGIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CN1CC(O)(P(=O)(O)O)P(=O)(O)[O-])CC(O)(P(=O)(O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O14P4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1632236-60-2, 1627731-61-6 | |
| Record name | Zoledronic acid tetraphosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1632236602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ZOLEDRONIC ACID TETRAPHOSPHONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VB532S447N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










